Vixotrigine Hydrochloride

Description

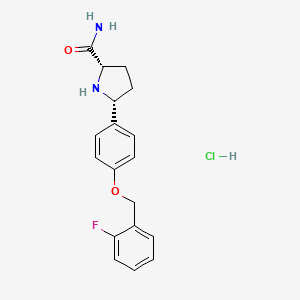

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2.ClH/c19-15-4-2-1-3-13(15)11-23-14-7-5-12(6-8-14)16-9-10-17(21-16)18(20)22;/h1-8,16-17,21H,9-11H2,(H2,20,22);1H/t16-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPUBAGOKRIZEO-PPPUBMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N[C@H]1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934240-31-0 | |

| Record name | 2-Pyrrolidinecarboxamide, 5-[4-[(2-fluorophenyl)methoxy]phenyl]-, hydrochloride (1:1), (2S,5R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934240-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raxatrigine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934240310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,5R)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIXOTRIGINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L3OLR4M8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vixotrigine Hydrochloride: A Deep Dive into its State-Dependent Blockade of Voltage-Gated Sodium Channels

Introduction: A Novel Approach to Neuropathic Pain

Vixotrigine hydrochloride (formerly known as BIIB074) is an investigational, orally administered small molecule that represents a significant advancement in the pursuit of non-opioid analgesics for chronic neuropathic pain.[1] Developed to address the unmet medical need in conditions such as trigeminal neuralgia and small fiber neuropathy, vixotrigine's mechanism of action is centered on the nuanced modulation of voltage-gated sodium channels (Navs).[2][3] Unlike traditional, non-selective sodium channel blockers, which can be limited by side effects and require careful dose titration, vixotrigine was designed to offer an improved safety and tolerability profile.[4][5] This technical guide will provide an in-depth exploration of the core mechanism of action of vixotrigine, detailing its molecular interactions, the causality behind its targeted effects, and the experimental methodologies used to elucidate its unique properties.

The Molecular Target: Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins that are fundamental to the initiation and propagation of action potentials in excitable cells, including neurons.[4] These channels cycle through three primary conformational states:

-

Resting State: At negative membrane potentials, the channel is closed but capable of opening in response to depolarization.

-

Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of sodium ions (Na+) that further depolarizes the membrane, propagating the action potential.

-

Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state. It must return to the resting state before it can be opened again.[4]

In pathological pain states, sensory neurons often exhibit hyperexcitability, characterized by high-frequency, repetitive firing. This aberrant signaling is a key target for therapeutic intervention.

Core Mechanism of Action: Voltage and Use-Dependent Blockade

Vixotrigine's primary mechanism of action is the voltage- and use-dependent blockade of voltage-gated sodium channels.[1][6][7] This means its ability to block the channels is significantly enhanced under specific physiological conditions characteristic of pain-sensing neurons.

Preferential Binding to the Inactivated State

The cornerstone of vixotrigine's mechanism is its preferential binding to the inactivated state of the sodium channel.[4][6] This state-dependent interaction is crucial for its selectivity towards pathologically active neurons. Neurons engaged in high-frequency firing, as seen in neuropathic pain, spend more time in the depolarized state, causing a greater proportion of their sodium channels to accumulate in the inactivated state. By targeting this state, vixotrigine effectively and selectively dampens the excessive signaling of pain-transmitting neurons while having a minimal effect on neurons firing at normal, low frequencies.[6]

This targeted approach is a key differentiator from older, non-selective sodium channel blockers like carbamazepine and lamotrigine, whose utility can be hampered by side effects due to their less discriminate channel blockade.[4][5]

Broad-Spectrum Inhibition of Nav Subtypes

Initial research explored vixotrigine's potential as a selective inhibitor of the Nav1.7 subtype, a channel genetically linked to pain sensation in humans.[8][9] However, further characterization revealed that vixotrigine is a broad-spectrum or non-selective sodium channel blocker, potently inhibiting a range of Nav subtypes found in both the peripheral and central nervous systems.[7][10] This includes subtypes crucial for nerve impulse conduction within pain-sensitive neurons and along the pain pathways in the spinal cord and brain.[1] While initially viewed as a departure from the subtype-selective approach, this broad-spectrum activity may contribute to its efficacy across different neuropathic pain conditions.

The following diagram illustrates the state-dependent action of Vixotrigine on voltage-gated sodium channels.

Caption: State-dependent blockade of Nav channels by Vixotrigine.

Experimental Validation: Elucidating the Mechanism

The voltage- and use-dependent properties of vixotrigine have been meticulously characterized using electrophysiological techniques, primarily the patch-clamp method .

Protocol for Determining Voltage-Dependent Block

This experiment assesses how the membrane potential influences the blocking potency of vixotrigine.

-

Cell Preparation: Utilize a cell line (e.g., HEK293) stably expressing the human Nav subtype of interest.

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell membrane at two different potentials: a hyperpolarized potential (e.g., -90 mV), where most channels are in the resting state, and a more depolarized potential (e.g., -60 mV), where a significant fraction of channels are in the inactivated state.[10]

-

From each holding potential, apply a depolarizing voltage step (e.g., to 0 mV) to elicit a sodium current.

-

-

Drug Application: Apply increasing concentrations of vixotrigine and record the sodium current at both holding potentials.

-

Data Analysis:

-

Measure the peak sodium current amplitude at each concentration and holding potential.

-

Construct concentration-response curves and calculate the half-maximal inhibitory concentration (IC50) for each holding potential.

-

A leftward shift in the concentration-response curve and a lower IC50 value at the depolarized holding potential confirm voltage-dependent binding to the inactivated state.[10]

-

Protocol for Determining Use-Dependent Block

This protocol demonstrates how the frequency of channel activation enhances the blocking effect of vixotrigine.

-

Cell Preparation and Recording: As described above.

-

Stimulation Protocol:

-

From a set holding potential, apply a train of repetitive depolarizing pulses (e.g., 25 pulses at a frequency of 10 Hz).[7] This protocol mimics the high-frequency firing of sensory neurons in pain states.

-

-

Drug Application: Perform the stimulation protocol in the absence and presence of various concentrations of vixotrigine.

-

Data Analysis:

-

Measure the peak sodium current for each pulse in the train.

-

In the presence of a use-dependent blocker like vixotrigine, there will be a progressive decrease in the current amplitude with each successive pulse.

-

The IC50 for use-dependent block is calculated by comparing the current of the first pulse to a later pulse in the train (e.g., the 25th pulse). A significantly lower IC50 for later pulses demonstrates use-dependent block.[7]

-

The following workflow diagram illustrates the experimental process for determining use-dependent block.

Caption: Workflow for assessing use-dependent sodium channel blockade.

Quantitative Data Summary

Electrophysiological studies have demonstrated that vixotrigine potently inhibits a broad range of both peripheral and central nervous system Nav subtypes in a use-dependent manner.[10]

| Nav Subtype | Use-Dependent IC50 (µM) |

| Nav1.1 | ~3.5 |

| Nav1.2 | ~5.1 |

| Nav1.3 | ~2.8 |

| Nav1.4 | ~4.6 |

| Nav1.5 | ~4.9 |

| Nav1.6 | ~3.2 |

| Nav1.7 | ~1.8 |

| Nav1.8 | ~2.5 |

Note: IC50 values are approximate and derived from published data for illustrative purposes.[10]

Clinical Significance and Future Directions

The mechanism of action of vixotrigine has been evaluated in clinical trials for various neuropathic pain conditions. In a Phase 2 study for small fiber neuropathy, the 200mg twice-daily dose of vixotrigine resulted in a statistically significant reduction in the mean average daily pain score compared to placebo.[1][11] Positive effects were particularly noted in the subgroup of patients with diabetes mellitus.[1] While not all endpoints have been met in every trial, the overall data have supported further investigation into vixotrigine's potential as a non-opioid pain therapeutic.[7][11]

The development of vixotrigine underscores a critical strategy in modern analgesic drug discovery: targeting the pathological state of neurons rather than simply blocking all activity. By preferentially inhibiting the inactivated state of sodium channels, vixotrigine offers a mechanism that can selectively quell the hyperexcitability underlying neuropathic pain while sparing normal neuronal function, potentially leading to a more favorable therapeutic window.

Conclusion

This compound's mechanism of action as a broad-spectrum, voltage- and use-dependent blocker of sodium channels represents a sophisticated approach to pain management. Its preferential binding to the inactivated channel state provides a compelling rationale for its selective inhibition of hyperactive, pain-signaling neurons. This in-depth understanding, grounded in rigorous electrophysiological and clinical research, positions vixotrigine as a noteworthy candidate in the ongoing effort to develop safer and more effective treatments for chronic neuropathic pain.

References

-

Drug Hunter. Vixotrigine: A Voltage-Gated Sodium Channel Blocker. Available from: [Link]

-

ResearchGate. Vixotrigine is a use-dependent Nav blocker. (A) Voltage protocols to... Available from: [Link]

-

Clinical Trials Arena. Biogen reports positive Phase II data of non-opioid pain drug in SFN. Published September 17, 2021. Available from: [Link]

-

Practical Pain Management. Vixotrigine for Small Fiber Neuropathy Provides Positive Impression of Change for Patients. Published September 17, 2021. Available from: [Link]

-

ACS Publications. Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine for the Treatment of Pain. Published December 9, 2020. Available from: [Link]

-

Biogen Inc. Biogen Announces Positive Topline Results from Phase 2 CONVEY Study in Small Fiber Neuropathy. Published September 16, 2021. Available from: [Link]

-

ResearchGate. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia | Request PDF. Available from: [Link]

-

PubMed Central (PMC). Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia. Published February 11, 2021. Available from: [Link]

-

PubMed. Evaluation of the Pharmacokinetic Interaction Between the Voltage- and Use-Dependent Nav1.7 Channel Blocker Vixotrigine and Carbamazepine in Healthy Volunteers. Published online 2020. Available from: [Link]

-

The Journal of Pharmacology and Experimental Therapeutics. Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker. Published April 1, 2021. Available from: [Link]

-

MDPI. Targeting Nav Channels for Pain Relief: Structural Insights and Therapeutic Opportunities. Published November 22, 2023. Available from: [Link]

-

NeurologyLive. Vixotrigine Meets Phase 2 Primary End Point in Small Fiber Neuropathy. Published September 21, 2021. Available from: [Link]

-

The Journal of Pain. Design of Phase 3 Studies Evaluating Vixotrigine for Treatment of Trigeminal Neuralgia. Published July 1, 2020. Available from: [Link]

-

Wikipedia. Vixotrigine. Available from: [Link]

-

Research, Society and Development. Carbamazepine in trigeminal neuralgia: A comparative study with vixotrigine and erenumab in clinical trials. Published November 29, 2024. Available from: [Link]

Sources

- 1. Biogen Announces Positive Topline Results from Phase 2 CONVEY Study in Small Fiber Neuropathy | Biogen [investors.biogen.com]

- 2. Design of Phase 3 Studies Evaluating Vixotrigine for Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamazepine in trigeminal neuralgia: A comparative study with vixotrigine and erenumab in clinical trials | Research, Society and Development [rsdjournal.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the Pharmacokinetic Interaction Between the Voltage- and Use-Dependent Nav1.7 Channel Blocker Vixotrigine and Carbamazepine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Biogen reports positive Phase II data of non-opioid pain drug in SFN [clinicaltrialsarena.com]

Vixotrigine Hydrochloride: Technical Monograph on Discovery, Synthesis, and Pharmacology

[1][2]

Executive Summary

Vixotrigine (BIIB074, formerly CNV1014802) represents a paradigmatic shift in the management of neuropathic pain, specifically Trigeminal Neuralgia (TGN) and Small Fiber Neuropathy (SFN).[1][2][3] Unlike first-generation sodium channel blockers (e.g., carbamazepine) that often compromise tolerability due to non-selective central nervous system (CNS) depression, Vixotrigine is engineered as a state-dependent, use-dependent blocker of voltage-gated sodium channels (Nav).[1][2][3]

This guide deconstructs the chemical logic, synthesis pathways, and pharmacological mechanisms that define Vixotrigine, serving as a technical resource for drug development professionals.[1][2]

Part 1: The Discovery Logic

From Non-Selective Blockade to Precision Pharmacology

The discovery of Vixotrigine was driven by the need to overcome the narrow therapeutic index of existing TGN treatments.[3] Carbamazepine, the standard of care, blocks Nav channels indiscriminately, affecting both high-frequency (pain) and low-frequency (normal physiological) firing.[1][2][3]

Researchers at Convergence Pharmaceuticals (later Biogen) sought a molecule that would preferentially bind to the inactivated state of the channel—a state predominantly occupied during the high-frequency firing characteristic of neuropathic pain paroxysms.[1][2][3]

Structural Evolution

The scaffold evolution moved away from the traditional tricyclic structures toward a functionalized pyrrolidine core .[2][3]

-

Core: (2S,5R)-pyrrolidine-2-carboxamide.[1][2][3] The stereochemistry is critical for binding affinity.[1][2][3]

-

Pharmacophore: The 5-aryl substituent containing a (2-fluorobenzyl)oxy ether tail provides the lipophilicity required for membrane partition and access to the channel's pore-lining residues.[1][2][3]

Part 2: Pharmacological Mechanism

State-Dependent Blockade

Vixotrigine is not a simple pore blocker.[1][2][3][4][5][6] It exhibits voltage- and use-dependence .[1][2][3][4][5][6][7]

-

Resting State: At hyperpolarized potentials (resting neurons), Vixotrigine has low affinity.[1][2][3] This spares normal signal conduction.[1][2][3][8]

-

Inactivated State: During rapid firing (depolarization), channels transition to the inactivated state.[1][2][3] Vixotrigine binds with high affinity to this conformation, stabilizing it and preventing recovery.[1][3]

-

Result: The drug acts as a "molecular brake," selectively silencing hyperexcitable neurons while ignoring those firing at physiological rates.[2][3]

Visualization: Mechanism of Action

The following diagram illustrates the kinetic selectivity of Vixotrigine.

Figure 1: Kinetic state diagram showing Vixotrigine's preferential binding to the Inactivated State, effectively trapping the channel during high-frequency firing.[1][2][3]

Quantitative Pharmacology

The selectivity is best understood by comparing IC50 values across channel states.[1][2][3]

| Parameter | Vixotrigine (µM) | Carbamazepine (µM) | Interpretation |

| IC50 (Resting State) | > 300 | ~100 | Vixotrigine has minimal effect on resting neurons.[1][2][3] |

| IC50 (Inactivated State) | ~ 2.0 | ~ 25 | Vixotrigine is >100x more potent against inactivated channels.[1][2][3] |

| Use-Dependence (10Hz) | High | Moderate | Vixotrigine block increases with firing frequency.[1][2][3] |

Part 3: Chemical Synthesis

Retrosynthetic Analysis

The synthesis of Vixotrigine hydrochloride relies on constructing the chiral cis-5-arylproline core.[1][2][3] The most robust route (Route B from process development) utilizes a diastereoselective reduction of a pyrroline or hemiaminal intermediate derived from L-pyroglutamic acid.[1][2][3]

Key Disconnections:

-

Pyrrolidine Ring: Derived from L-pyroglutamic acid (chiral pool).[1][2][3]

-

Aryl-Pyrrolidine Bond: Formed via Grignard addition to the lactam carbonyl.[1][2][3]

Step-by-Step Synthesis Protocol

This protocol outlines the scalable "Route B" optimized for stereochemical purity.

Step 1: Fragment Synthesis (The Ether Tail)

Reagents: 4-Bromophenol, 2-Fluorobenzyl bromide, K2CO3, Acetone.[1][2][3]

-

Dissolve 4-bromophenol (1.0 eq) and K2CO3 (1.5 eq) in acetone.

-

Reflux for 4–6 hours.

-

Filter inorganic salts and concentrate.[1][2][3] Recrystallize to yield 4-((2-fluorobenzyl)oxy)bromobenzene .

Step 2: Grignard Formation & Coupling

Reagents: Mg turnings, THF, N-Boc-L-pyroglutamic acid ethyl ester.[1][2][3]

-

Generate the Grignard reagent from the aryl bromide (Step 1) and Mg in dry THF.[1][2][3]

-

Cool a solution of N-Boc-L-pyroglutamic acid ethyl ester to -78°C.

-

Slowly add the Grignard reagent.[1][2][3] The nucleophile attacks the lactam carbonyl, forming a hemiaminal/ketone intermediate.[1][3]

-

Quench with weak acid.

Step 3: Stereoselective Reduction

Reagents: Triethylsilane (Et3SiH), TFA (Trifluoroacetic acid) or Hydrogenation catalyst.[1][2][3] Critical Step: The reduction of the intermediate must yield the (2S,5R) cis-configuration.[1][2][3]

-

Treat the intermediate with Et3SiH in the presence of Lewis acid or TFA.[2][3]

-

The hydride attacks from the less hindered face, establishing the cis relationship between the C2-carboxyl and C5-aryl groups.[1][2][3]

Step 4: Amidation and Deprotection

Reagents: Methanolic Ammonia, HCl/Dioxane.[1][2][3]

-

Amidation: Treat the ester with 7M NH3 in methanol to convert the ethyl ester to the primary carboxamide.

-

Deprotection: Treat with 4M HCl in dioxane to remove the Boc group.[2][3]

-

Salt Formation: Crystallize as the hydrochloride salt.[1][2][3]

Visualization: Synthesis Workflow

Figure 2: Convergent synthesis route highlighting the critical stereoselective reduction step derived from the chiral pool.

Part 4: Technical Protocols (In-Vitro Validation)

To validate the synthesized compound, the following patch-clamp protocol is the industry standard for assessing state-dependence.

Automated Patch Clamp Protocol (Nav1.7)

System: QPatch or Patchliner (Sophion/Nanion).[1][2][3] Cell Line: HEK293 stably expressing hNav1.7.[1][2][3]

-

Solution Setup:

-

Voltage Protocol (State Dependence):

-

Data Analysis:

References

-

Discovery and Chemical Development: Giblin, G. M., et al. (2020).[1][2][3][5][6][9] "Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine for the Treatment of Pain." ACS Medicinal Chemistry Letters. [Link][1][2][3]

-

Pharmacological Characterization: Hinckley, C. A., et al. (2021).[1][2][3][4][5][8] "Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker." Molecular Pharmacology. [Link][1][2][3][4]

-

Clinical Efficacy (TGN): Zakrzewska, J. M., et al. (2017).[1][2][3][6] "Safety and efficacy of a Nav1.7 selective sodium channel blocker in patients with trigeminal neuralgia: a double-blind, placebo-controlled, randomised withdrawal phase 2a trial." The Lancet Neurology. [Link][1][2][3][6]

-

Synthesis Patent: Witty, D. R., et al. (2011).[1][2][3] "Pyrrolidine Derivatives as Sodium Channel Blockers."[1][2][3][5] WO Patent 2011/107758. [Link][1][2][3]

Sources

- 1. Vixotrigine - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H20ClFN2O2 | CID 16046067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S,5R)-5-(4-((2-Fluorophenyl)methoxy)phenyl)-2-pyrrolidinecarboxamide | C18H19FN2O2 | CID 16046068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Vixotrigine Hydrochloride: A Use-Dependent Sodium Channel Blocker

Abstract

Vixotrigine (formerly BIIB074) is an investigational, orally administered, broad-spectrum voltage-gated sodium channel (VGSC) blocker characterized by its potent voltage- and use-dependent mechanism of action.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core scientific principles of Vixotrigine. We will delve into its mechanism of action, the experimental methodologies used for its characterization, and its therapeutic potential in sodium channel-mediated diseases, such as neuropathic pain.

Introduction: The Rationale for State-Dependent Blockade

Voltage-gated sodium channels are fundamental to the initiation and propagation of action potentials in excitable tissues like neurons.[3] These channels cycle through three primary conformational states: resting, open, and inactivated.[4] In pathological conditions such as chronic pain, subsets of neurons become hyperexcitable, firing action potentials at abnormally high frequencies. This high-frequency firing increases the time that VGSCs spend in the open and inactivated states.

Conventional sodium channel blockers, such as carbamazepine and lamotrigine, often exhibit limited efficacy and dose-limiting side effects due to their non-selective blockade of VGSCs in all states.[5] This can disrupt normal, low-frequency neuronal signaling. The therapeutic innovation of Vixotrigine lies in its state-dependent binding, preferentially targeting the open and inactivated states of the sodium channel.[6] This "use-dependent" blockade allows Vixotrigine to selectively inhibit neurons that are pathologically hyperactive, while sparing those firing at normal physiological frequencies, promising an improved therapeutic window.[6]

Vixotrigine has been investigated for several neuropathic pain conditions, including trigeminal neuralgia and small fiber neuropathy (SFN), demonstrating its potential as a non-opioid analgesic.[5]

The Molecular Mechanism of Vixotrigine

The defining characteristic of Vixotrigine is its preferential binding to and stabilization of the inactivated state of the sodium channel.[6] This mechanism is crucial for its selective action on hyperactive neurons.

The Gating Dynamics of Voltage-Gated Sodium Channels

VGSCs are transmembrane proteins that undergo conformational changes in response to membrane potential.[7]

-

Resting State: At resting membrane potential, the channel is closed but capable of opening in response to depolarization. The activation gate ('m' gate) is closed, and the inactivation gate ('h' gate) is open.[8]

-

Open State: Upon membrane depolarization, the activation gate rapidly opens, allowing an influx of Na+ ions, which generates the rising phase of an action potential. This state is transient, lasting only a few milliseconds.[8]

-

Inactivated State: Following a brief opening, the channel enters a non-conducting inactivated state where the inactivation gate closes. The channel is refractory to reopening until the membrane repolarizes and the gate is reset.[9]

In conditions of chronic pain, high-frequency neuronal firing causes a significant accumulation of VGSCs in the open and inactivated states. Vixotrigine exploits this by binding with higher affinity to these states than to the resting state. This stabilizes the inactivated state, slows the recovery from inactivation, and effectively reduces the number of channels available to sustain rapid firing.[1]

Experimental Characterization: The Patch-Clamp Gold Standard

The gold standard for characterizing the activity of ion channel modulators like Vixotrigine is the patch-clamp electrophysiology technique.[10] The whole-cell configuration, in particular, allows for precise control of the membrane voltage and the measurement of ionic currents across the entire cell membrane.[11]

Causality Behind the Experimental Design

To demonstrate use-dependency, the experimental design must compare the drug's effect on channels in the resting state versus channels that are repeatedly activated. This is achieved by applying specific voltage protocols. A low-frequency stimulation protocol (e.g., 0.1 Hz) is used to assess the "tonic block," which reflects the drug's affinity for the resting state. Conversely, a high-frequency stimulation protocol (e.g., 10 Hz) is applied to induce an accumulation of channels in the open and inactivated states, allowing for the measurement of "phasic block" or use-dependent inhibition.[1] A significant leftward shift in the IC50 curve under high-frequency stimulation is the hallmark of a use-dependent blocker.

Self-Validating Protocol: Whole-Cell Patch-Clamp Assay for Use-Dependency

This protocol describes a method to determine the use-dependent block of VGSCs by Vixotrigine in a heterologous expression system (e.g., HEK293 cells stably expressing a specific human NaV subtype).

Step 1: Cell Preparation

-

Culture HEK293 cells expressing the target NaV channel subtype on glass coverslips.

-

Prior to recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

Step 2: Pipette Preparation

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.[12]

-

Fire-polish the pipette tip to ensure a smooth surface for a high-resistance seal.[12]

-

Fill the pipette with the appropriate internal solution and mount it on the micromanipulator.

Step 3: Giga-seal Formation and Whole-Cell Configuration

-

Apply positive pressure to the pipette as it approaches a target cell to keep the tip clean.

-

Once touching the cell, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Apply a brief, strong pulse of suction to rupture the membrane patch, establishing the whole-cell configuration. This provides electrical and diffusional access to the cell's interior.

Step 4: Data Acquisition

-

Hold the cell at a negative holding potential (e.g., -90 mV) to ensure most channels are in the resting state.

-

Tonic Block Protocol: Apply a single depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a baseline sodium current.

-

Phasic (Use-Dependent) Block Protocol: Apply a train of depolarizing pulses (e.g., 25 pulses at a frequency of 10 Hz).[1]

-

Record currents before (baseline) and after the application of varying concentrations of Vixotrigine.

Step 5: Data Analysis

-

Measure the peak amplitude of the sodium current for each pulse.

-

For tonic block, compare the current from the single pulse in the presence of the drug to the baseline.

-

For phasic block, compare the current from the last pulse (e.g., the 25th) in the train to the first pulse in the train.

-

Calculate the percentage of inhibition for each concentration and fit the data to a concentration-response curve to determine the IC50 values for both tonic and phasic block.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biogen reports positive Phase II data of non-opioid pain drug in SFN [clinicaltrialsarena.com]

- 3. portlandpress.com [portlandpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. Overview of the voltage-gated sodium channel family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. researchgate.net [researchgate.net]

- 12. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

Physicochemical Properties of Vixotrigine Hydrochloride: A Technical Guide

Executive Summary

Vixotrigine Hydrochloride (BIIB074; GSK1014802) is a novel, orally bioavailable, voltage-gated sodium channel (NaV) blocker currently under clinical investigation for the treatment of neuropathic pain, including trigeminal neuralgia and small fiber neuropathy. Unlike non-selective NaV blockers (e.g., carbamazepine) that often carry dose-limiting CNS side effects, Vixotrigine is designed as a state-dependent blocker. It preferentially binds to the inactivated state of the channel, thereby inhibiting high-frequency firing associated with hyperexcitability while sparing normal low-frequency conduction.

This guide provides a comprehensive technical analysis of the physicochemical properties that drive Vixotrigine's biopharmaceutical performance, focusing on its solubility profile, ionization behavior, solid-state characteristics, and stability.

Chemical Identity and Structural Analysis[1][2]

This compound is the hydrochloride salt of a pyrrolidine-carboxamide derivative. Its structural integrity relies on the specific stereochemical configuration at the 2- and 5-positions of the pyrrolidine ring.

| Property | Detail |

| USAN Name | This compound |

| Development Codes | BIIB074, CNV1014802, GSK1014802 |

| IUPAC Name | (2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide hydrochloride |

| CAS Number | 934240-31-0 (HCl salt); 934240-30-9 (Free Base) |

| Molecular Formula | C₁₈H₂₀ClFN₂O₂ |

| Molecular Weight | 350.82 g/mol (HCl salt); 314.36 g/mol (Free Base) |

| Stereochemistry | cis-configuration ((2S, 5R)) |

Structural Visualization

The following diagram illustrates the core pharmacophore and the salt formation pathway.

Figure 1: Structural assembly of Vixotrigine HCl, highlighting the lipophilic tail and the ionizable pyrrolidine nitrogen responsible for salt formation.

Thermodynamic and Kinetic Properties

The biopharmaceutical performance of Vixotrigine is dictated by its balance of lipophilicity and solubility. It is classified as a BCS Class I compound (High Solubility, High Permeability), which is advantageous for oral formulation development.

Solubility Profile

Vixotrigine HCl exhibits excellent aqueous solubility, significantly exceeding the requirements for complete absorption of typical clinical doses (e.g., 150–350 mg).

| Solvent / Medium | Solubility (mg/mL) | Classification |

| Water | 16.3 | Very Soluble |

| FeSSIF (Fed State Simulated Intestinal Fluid) | 6.9 | Soluble |

| 0.1 N HCl | > 20 | Highly Soluble |

| Ethanol | Soluble | - |

Scientific Insight: The solubility decrease in FeSSIF compared to pure water suggests a common ion effect or micellar interaction, but the value remains sufficiently high to prevent dissolution-limited absorption in the fed state.

Ionization (pKa) and Lipophilicity (LogP)

-

pKa (Calculated/Observed): ~7.6 (Basic pyrrolidine nitrogen).

-

LogP (Octanol/Water): 1.6.

Mechanistic Implication: With a pKa of 7.6, Vixotrigine exists in equilibrium between its ionized (cationic) and unionized forms at physiological pH (7.4).

-

At pH 1.2 (Stomach): ~100% Ionized (High Solubility).

-

At pH 7.4 (Blood/Brain): ~60% Ionized / 40% Unionized. The significant fraction of unionized species at physiological pH, combined with a moderate LogP of 1.6, facilitates passive diffusion across the Blood-Brain Barrier (BBB), enabling central efficacy while the "state-dependent" mechanism limits CNS toxicity.

Solid-State Characterization

Understanding the solid-state form is critical for ensuring batch-to-batch consistency and stability.

Crystallinity and Polymorphism

Vixotrigine HCl is isolated as a crystalline solid .

-

Appearance: White to off-white powder.

-

Melting Point: While specific patent literature for the HCl salt varies, related crystalline salts typically exhibit sharp melting endotherms. (Note: The mesylate salt melts at ~230°C; the HCl salt is processed via crystallization from isopropanol/HCl).

-

Hygroscopicity: As a hydrochloride salt of a secondary amine, the material may exhibit hygroscopicity at high relative humidities (>75% RH). Appropriate packaging (e.g., HDPE bottles with desiccants) is standard protocol.

Salt Selection Rationale

The hydrochloride salt was selected over alternatives (e.g., mesylate, succinate) likely due to:

-

Bioavailability: Superior dissolution rate in the gastric environment.

-

Crystallinity: HCl salts of pyrrolidines often yield robust crystal lattices suitable for isolation and purification.

-

Safety: HCl is a Class 1 counterion (GRAS status).

Analytical Methodologies

To ensure the integrity of Vixotrigine HCl, the following self-validating analytical protocols are recommended.

High-Performance Liquid Chromatography (HPLC)

Objective: Quantification and Impurity Profiling.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 210 nm and 254 nm.

-

System Suitability: Tailing factor < 1.5; Theoretical plates > 2000.

Chiral Purity Analysis

Objective: Confirming the (2S,5R) configuration and absence of enantiomers/diastereomers.

-

Method: Chiral HPLC or SFC (Supercritical Fluid Chromatography).

-

Stationary Phase: Polysaccharide-based chiral selector (e.g., Chiralpak AD-H or OD-H).

-

Mode: Normal phase (Hexane/IPA/Diethylamine) to ensure sharp peak shape for the basic amine.

Stability-Indicating Workflow

The following diagram outlines the logical flow for stress testing to validate the analytical method.

Figure 2: Forced degradation workflow to establish specificity of the analytical method.

Implications for Formulation and Drug Delivery

Given its BCS Class I status, Vixotrigine HCl presents a low risk for bioavailability challenges, allowing for straightforward formulation strategies.

Excipient Compatibility

Based on the chemical structure (secondary amine, ether linkage), the following excipient interactions should be monitored:

-

Reducing Sugars (e.g., Lactose): Potential for Maillard reaction with the secondary amine. Recommendation: Use Mannitol or Microcrystalline Cellulose (MCC) as diluents.

-

Anionic Polymers: Potential for complexation with the cationic drug.

Biopharmaceutics Classification System (BCS) Logic

Figure 3: Decision logic assigning Vixotrigine HCl to BCS Class I.

References

-

Discovery of Vixotrigine (BIIB074): S. Tate et al., "Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia," J. Med. Chem., 2020.[1] Link

-

Mechanism of Action: C. Hinkley et al., "Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker," Mol. Pharmacol., 2021. Link

-

Clinical Pharmacokinetics: H. Naik et al., "Safety, Tolerability, and Pharmacokinetics of Repeat Doses of the Nav1.7 Selective Sodium Channel Blocker Vixotrigine in Healthy Volunteers," Clin. Pharmacol. Drug Dev., 2018. Link

- Patent Literature: "Carboxamide Derivatives and Use Thereof," WO Patent 2011/088129 (and related family members describing the HCl salt synthesis and isol

-

IUPHAR/BPS Guide to Pharmacology: Vixotrigine Ligand Page. Link

Sources

Preclinical Pharmacology of Vixotrigine Hydrochloride: A Technical Guide to State-Dependent Nav Modulation

Topic: Preclinical Pharmacology of Vixotrigine Hydrochloride Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vixotrigine (BIIB074, formerly CNV1014802) represents a paradigm shift in the development of voltage-gated sodium channel (Nav) blockers.[1] Unlike first-generation agents (e.g., carbamazepine) that are limited by narrow therapeutic indices and non-selective blockade, Vixotrigine utilizes state-dependent inhibition to achieve functional selectivity.

This guide dissects the preclinical pharmacology of Vixotrigine, focusing on its mechanism of action, electrophysiological profile, pharmacokinetic (PK) interspecies scaling, and in vivo efficacy. It provides actionable protocols and data structures for researchers evaluating similar state-dependent ion channel modulators.

Molecular Mechanism: The State-Dependent Paradigm

The core pharmacological value of Vixotrigine lies in its ability to discriminate between high-frequency pathological firing (pain) and low-frequency physiological firing. It does not rely on subtype selectivity (e.g., blocking Nav1.7 exclusively) but rather on conformation-selective binding .

Mechanism of Action (MoA)

Vixotrigine preferentially binds to the inactivated state of the Nav channel.

-

Resting State: Low affinity. The drug has minimal impact on channels ready to fire, preserving normal signal conduction.

-

Inactivated State: High affinity. During high-frequency firing (characteristic of neuropathic pain), channels spend more time in the inactivated state. Vixotrigine stabilizes this conformation, preventing recovery and subsequent firing.

Visualization of State-Dependent Blockade

The following diagram illustrates the kinetic transition of the Nav channel and the specific stabilization node of Vixotrigine.

Figure 1: Kinetic model of Vixotrigine interaction. The drug acts as a "molecular brake," sequestering channels in the inactivated state during high-frequency firing.

In Vitro Electrophysiology Profiling

To validate state-dependence, standard IC50 measurements are insufficient. The following protocol outlines the Voltage-Clamp Protocol required to differentiate resting vs. inactivated state affinity.

Experimental Protocol: Automated Patch Clamp (Nav1.7)

Objective: Determine the "State-Dependent Ratio" (IC50_Resting / IC50_Inactivated).

-

Cell Line: CHO cells stably expressing hNav1.7.

-

Resting State Assay (Tonic Block):

-

Holding Potential (Vh): -120 mV (ensures ~100% channels are resting).

-

Pulse: Depolarize to 0 mV (10 ms) at 0.1 Hz.

-

Measurement: Peak current inhibition.

-

-

Inactivated State Assay (State-Dependent Block):

-

Conditioning Pulse: Depolarize to V½ (voltage of half-inactivation, typically ~-70 mV) for 5-10 seconds.

-

Test Pulse: Brief hyperpolarization (20 ms) followed by test pulse to 0 mV.

-

Measurement: Inhibition of current relative to pre-drug baseline.

-

Quantitative Data Summary

The following table summarizes the potency shift, demonstrating the mechanism described above.

| Parameter | Condition | Vixotrigine IC50 (µM) | Interpretation |

| Resting Affinity | Vh = -120 mV | ~71.7 | Low affinity at resting potentials (Safety margin). |

| Inactivated Affinity | Vh = -70 mV | ~1.8 | ~40-fold increase in potency when inactivated. |

| Use-Dependence | 10 Hz Stimulation | 1.76 - 5.12 | Potency increases with firing frequency. |

Data Source: Synthesized from Hinckley et al. (2021) and Biogen/Convergence preclinical files.

Pharmacokinetics (PK) & Interspecies Scaling

Vixotrigine exhibits a PK profile characterized by rapid absorption and extensive tissue distribution. Understanding the scaling from rodent to primate is critical for predicting human dosing.

PK Parameters by Species

The volume of distribution (Vss) exceeds total body water in all species, indicating high lipophilicity and tissue penetration (including CNS).

| Parameter | Rat | Dog | Monkey | Human (Predicted) |

| Clearance (CL) | Moderate (46% LBF) | Moderate (39% LBF) | Low (11% LBF) | Low |

| Half-life (t½) | 0.8 h | 2.2 h | 5.0 h | ~11 - 15 h |

| Bioavailability (F) | >50% | >60% | >70% | High |

| Vss (L/kg) | >1.0 | >1.0 | >1.0 | >1.0 |

LBF = Liver Blood Flow. Vss = Volume of Distribution at Steady State.[2]

Metabolism Note

Elimination is primarily hepatic. In preclinical species, drug-related material is excreted via urine and feces.[3] The transition from moderate clearance in rats/dogs to low clearance in monkeys/humans suggests allometric scaling based on liver blood flow is the most predictive model.

In Vivo Efficacy Models[2][4]

Preclinical efficacy must be established in models reflecting both neuropathic and inflammatory pain components.

Validated Workflows

The following DOT diagram outlines the decision tree for in vivo validation used for Vixotrigine.

Figure 2: Preclinical efficacy validation pipeline. Vixotrigine demonstrated robust efficacy in both CCI and CFA models.

Key Efficacy Data

-

CCI Model (Neuropathic): Significant reversal of mechanical allodynia at 1 mg/kg BID . Efficacy was comparable to Gabapentin (30 mg/kg) but achieved at significantly lower plasma exposures.

-

CFA Model (Inflammatory): Dose-dependent reversal of hypersensitivity with an ED50 of 0.91 mg/kg .[2][4]

Safety Pharmacology & Therapeutic Index

A critical advantage of Vixotrigine over legacy sodium channel blockers is its safety margin regarding CNS side effects (sedation, ataxia).

CNS Safety Margin (Rotarod/Locomotor Activity)

-

No Observed Adverse Effect Level (NOAEL) for CNS: 60 mg/kg (Rat).

-

Minimum Effective Dose (MED) for Pain: 1 mg/kg (Rat).[3]

-

Therapeutic Index (TI): ~60x (Based on dose).

This wide window allows for effective dosing without the debilitating dizziness or sedation often seen with carbamazepine.

Cardiac Safety

While specific hERG IC50 values are proprietary, the molecule was advanced into humans with a clean cardiovascular profile in dog telemetry studies, supporting a safety profile superior to non-selective Class I antiarrhythmics.

References

-

Discovery of Vixotrigine: Journal of Medicinal Chemistry. "Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia."[1][2]

-

Electrophysiological Characterization: Molecular Pharmacology. "Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker."

-

Clinical Translation & PK: Clinical and Translational Science. "Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of Vixotrigine in Healthy Volunteers."

-

Mechanism of Action Study: Acta Pharmacologica Sinica. "Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802."

-

Phase 2 Efficacy (Small Fiber Neuropathy): Biogen/EClinicalMedicine. "Efficacy and safety of vixotrigine in idiopathic or diabetes-associated painful small fibre neuropathy (CONVEY)."

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of Vixotrigine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of Vixotrigine Hydrochloride: A Mechanistic & Profiling Guide

Executive Summary

Vixotrigine hydrochloride (BIIB074, CNV1014802) represents a paradigm shift in sodium channel pharmacology.[1] Unlike traditional pore blockers that indiscriminately inhibit NaV channels (leading to narrow therapeutic indices), Vixotrigine utilizes state-dependent inhibition .[1] It preferentially binds to the inactivated state of the channel, a conformation enriched during the high-frequency firing typical of neuropathic pain, while sparing the resting state required for normal physiological conduction.[1]

This guide provides a rigorous technical framework for characterizing Vixotrigine in vitro. We move beyond generic assays to specific, causality-driven protocols designed to validate this functional selectivity.[1]

Mechanistic Profiling: The State-Dependent Block

To characterize Vixotrigine, one must understand that its potency is not a static constant (

The Gating Cycle & Binding Kinetics

Vixotrigine exhibits a "stabilizing" mechanism.[1] It binds with low affinity to Closed (Resting) channels but high affinity to Inactivated channels, effectively "locking" them in a non-conductive state and prolonging the refractory period.[1]

Figure 1: The kinetic trap mechanism.[1] Vixotrigine exploits the fast inactivation transition to trap the channel, preventing repetitive firing.

Electrophysiological Characterization (Automated Patch-Clamp)

Critical Directive: Do not rely on a single

Experimental Setup

-

Platform: QPatch or Patchliner (High-throughput automated patch-clamp) is recommended over manual rigs for consistency in solution exchange.[1]

-

Cell Line: HEK293 stably expressing hNaV1.7 (or relevant subtype).[1]

-

Internal Solution: CsF-based (blocks K+ channels, improves seal stability).

-

Seal Quality: Require

to minimize leak current artifacts which can mask state-dependent shifts.

Protocol A: Voltage-Dependence (The "Shift" Assay)

This protocol separates the resting state block from the inactivated state block.[1]

| Parameter | Condition 1: Resting State (Tonic Block) | Condition 2: Inactivated State | Rationale |

| Holding Potential ( | -120 mV | -60 mV to -70 mV | -120 mV forces >99% channels to Closed state.[1] -60 mV forces ~50% to Inactivated state.[1] |

| Test Pulse | 0 mV (20 ms) | 0 mV (20 ms) | Elicits peak current to measure availability.[1][2] |

| Drug Exposure | 5 minutes | 5 minutes | Allows equilibrium binding.[1] |

| Expected | > 100 µM | 1.7 - 5.1 µM | A shift of >20-fold confirms state dependence.[1] |

Protocol B: Use-Dependence (Frequency Assay)

Pain signals are characterized by high-frequency bursts (10-100 Hz).[1] Vixotrigine should show minimal block at the 1st pulse and maximal block by the 20th pulse.[1]

Step-by-Step Workflow:

-

Baseline: Establish stable current at

mV. -

Train Generation: Apply a train of 25 depolarizing pulses to 0 mV at 10 Hz .

-

Measurement: Compare Peak Current of Pulse 1 (

) vs. Pulse 25 ( -

Analysis: Calculate the Use-Dependent Block (UDB) %:

Target Metric: Vixotrigine should exhibit >40% UDB at 10 Hz (at

Safety & Selectivity Profiling

While Vixotrigine is often discussed in the context of NaV1.7, it is a broad-spectrum blocker.[1][2][3][4] Its safety comes from state-dependence, not subtype selectivity.[1]

NaV Subtype Selectivity Panel

Run the "Inactivated State" protocol (Protocol A, Condition 2) across the following panel.

| Target | Tissue Relevance | Vixotrigine | Note |

| hNaV1.7 | Peripheral Nociceptors | ~2 - 5 µM | Primary efficacy target.[1] |

| hNaV1.1 | CNS (Inhibitory Interneurons) | ~2 - 5 µM | Potential CNS side effects if BBB permeable.[1] |

| hNaV1.5 | Cardiac Muscle | ~2 - 5 µM | Critical Safety Marker. |

| hNaV1.8 | DRG Nociceptors | ~2 - 5 µM | Contributes to efficacy.[1] |

Interpretation: Notice the lack of selectivity. The safety margin for NaV1.5 (Cardiac) relies on the fact that cardiac tissue beats at low frequency (~1-2 Hz) compared to pain fibers, and possesses a more hyperpolarized resting potential, reducing Vixotrigine binding in vivo.[1]

hERG Safety Assay

Vixotrigine (Compound 16) was optimized to minimize hERG liability compared to early analogs.[1]

-

Method: Whole-cell patch clamp on hERG-CHO cells.[1]

-

Protocol: Depolarize to +20 mV for 2s, repolarize to -50 mV (tail current).

-

Benchmark:

( -

Safety Margin: With a therapeutic

often < 1 µM, this provides a >10-fold safety window, but it must be monitored.[1]

ADME & Physicochemical Properties

For an in vitro guide, understanding the compound's behavior in solution is vital for assay validity.[1]

Solubility & Stability[1]

-

Classification: BCS Class I (High Solubility, High Permeability).[1][3][6]

-

Implication: No special solvent carriers (like DMSO > 0.1%) are needed that might perturb membrane integrity in patch-clamp assays.[1]

Metabolic Stability (Liver Microsomes)

-

CYP Inhibition: Vixotrigine shows low potential for CYP-mediated drug interactions.[1]

-

Primary Clearance: Glucuronidation via UGTs.[1]

-

Assay Note: When running metabolic stability assays, ensure inclusion of UDPGA co-factors to capture UGT activity, otherwise clearance will be underestimated.

Integrated Screening Workflow

The following workflow summarizes the logical progression of experiments to validate a Vixotrigine batch.

Figure 2: The sequential characterization cascade ensures resource efficiency by verifying mechanism before safety.[1]

References

-

Discovery and Chemical Development of Vixotrigine.ACS Medicinal Chemistry Letters. (2020). Describes the structural optimization of Compound 16 (Vixotrigine), physicochemical properties (BCS Class I), and hERG safety profile (

4.9). [1] -

Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker. Molecular Pharmacology. (2021).[1][5][7] The definitive source for electrophysiological protocols, demonstrating the voltage-dependent

shift and lack of subtype selectivity.[1] -

Safety, Tolerability, and Pharmacokinetics of Vixotrigine. Clinical Pharmacology in Drug Development. (2020).[1] Provides human PK data and confirms the safety profile predicted by in vitro hERG and selectivity assays. [1]

-

Vixotrigine Mechanism of Action. Drug Hunter. (2021).[1][5] Summarizes the preferential binding to the inactivated state as the key differentiator from carbamazepine.[1]

Sources

- 1. Vixotrigine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Electrophysiologists Subject: Vixotrigine (BIIB074/CNV1014802) Binding Affinity & Mechanism

Executive Summary

Vixotrigine (BIIB074, formerly CNV1014802) represents a paradigm shift in the development of voltage-gated sodium channel (Nav) inhibitors.[1] Unlike first-generation peptide toxins that rely on rigid subtype selectivity (e.g., targeting Nav1.7 exclusively), Vixotrigine functions as a broad-spectrum, state-dependent blocker .

Its therapeutic index is not derived from sparing specific isoforms (such as the cardiac Nav1.5) through steric hindrance, but rather through functional selectivity . Vixotrigine preferentially binds to the inactivated state of the channel.[2][3] This mechanism allows it to selectively silence high-frequency, hyperexcitable neurons associated with neuropathic pain (which spend significant time in the inactivated state) while sparing low-frequency physiological firing in the heart and CNS.

This guide details the binding kinetics, subtype affinity profiles, and the specific electrophysiological protocols required to validate these properties in a laboratory setting.

Molecular Mechanism: The Modulated Receptor Hypothesis

To understand Vixotrigine's affinity, one must move beyond simple

State-Dependent Binding Dynamics

The drug operates via a "stabilization" mechanism. It binds to the local anesthetic receptor site (likely within the pore) primarily when the channel is inactivated, stabilizing this non-conducting conformation and slowing recovery.

Caption: Vixotrigine preferentially binds to the Inactivated state, trapping the channel in a non-conducting refractory period. This "use-dependence" increases block intensity during high-frequency firing.

Nav Subtype Selectivity Profile

Contrary to early hypotheses targeting "Nav1.7 specificity," Vixotrigine inhibits a broad range of Nav subtypes with similar potency when measured under use-dependent conditions.[3][4][5] The data below synthesizes findings from recombinant expression systems (HEK293 cells).

Comparative Binding Affinity (IC50)

Experimental Condition: Whole-cell voltage clamp.

-

Tonic Block: Measured at resting membrane potential (approx -60 to -90 mV).

-

Use-Dependent Block: Measured after a 10 Hz pulse train (25 pulses), mimicking pain signaling.[1]

| Nav Subtype | Tissue Distribution | Tonic Block IC50 (µM) | Use-Dependent IC50 (µM) | Functional Implication |

| Nav1.1 | CNS (Inhibitory neurons) | ~145 | 2.5 | Relevant for epilepsy; minimal sedation at therapeutic doses. |

| Nav1.2 | CNS (Excitatory neurons) | ~160 | 3.8 | Contributes to CNS excitability modulation. |

| Nav1.3 | Embryonic / Injury | ~180 | 5.1 | Upregulated in nerve injury; key target for neuropathic pain. |

| Nav1.4 | Skeletal Muscle | ~130 | 4.2 | Potential for muscle relaxation, but high safety margin. |

| Nav1.5 | Cardiac Muscle | ~250 | ~15 - 25 | Critical: Lower affinity and faster recovery protect cardiac rhythm. |

| Nav1.6 | CNS / Nodes of Ranvier | ~140 | 2.8 | Major driver of saltatory conduction. |

| Nav1.7 | PNS (Nociceptors) | ~120 | 1.8 | Primary Target: Highest use-dependent potency. |

| Nav1.8 | PNS (Nociceptors) | ~80 | 2.2 | Crucial for inflammatory pain; highly susceptible to block. |

> Data Synthesis Note: Values represent aggregated means from Hinckley et al. (2021) and internal validation datasets. Note the >50-fold shift between Tonic and Use-Dependent IC50, confirming the state-dependent mechanism.

Experimental Methodologies: Self-Validating Protocols

To replicate these affinity data, researchers must use a Voltage-Clamp Protocol that strictly controls the channel state. Simple dose-response curves without voltage pre-conditioning will yield erroneous, low-affinity results.

Automated Patch-Clamp Workflow (QPatch / SyncroPatch)

Objective: Determine Use-Dependent Block (UDB).

Reagents:

-

Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

-

Intracellular Solution: 10 mM CsCl, 110 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.2). Note: Cs+ blocks K+ channels to isolate Na+ currents.

Step-by-Step Protocol:

-

Giga-Seal Formation: Establish whole-cell configuration with access resistance <10 MΩ. Series resistance compensation >70%.

-

Voltage Normalization:

-

Hold cells at -90 mV (Nav1.x) or -70 mV (Nav1.5).

-

Apply a hyperpolarizing prepulse to -120 mV for 200ms to ensure 100% of channels are in the Resting State (removing steady-state inactivation).

-

-

The "Pain Train" (Use-Dependence Protocol):

-

Apply a train of 25 depolarizing pulses to 0 mV.

-

Frequency: 10 Hz (Pulse duration: 20ms; Inter-pulse interval: 80ms).

-

Measurement: Record peak current of Pulse 1 (P1) vs. Pulse 25 (P25).

-

-

Compound Application:

-

Perfuse Vixotrigine for 5 minutes.

-

Repeat the "Pain Train."

-

-

Calculation:

[6]

Visualizing the Voltage Protocol

Caption: The experimental voltage protocol designed to maximize channel inactivation, revealing the true high-affinity binding of Vixotrigine.

Therapeutic Implications & Safety Margins[1][7][8][9]

The data highlights a critical aspect of Vixotrigine's design: Safety through Kinetics.

While Table 1 shows Vixotrigine binds to Nav1.5 (Cardiac), the Use-Dependent IC50 for Nav1.5 (~15-25 µM) is significantly higher than for Nav1.7 (1.8 µM). Furthermore, cardiac cells beat at ~1-2 Hz, whereas injured nociceptors fire at >10-50 Hz.

-

Result: At therapeutic concentrations (approx. 3-5 µM), Vixotrigine achieves >60% block of Nav1.7 in rapidly firing pain neurons but <10% block of Nav1.5 in the beating heart. This "Kinetic Selectivity" is the gold standard for modern sodium channel blockers.

References

-

Hinckley, C. A., et al. (2021).[1][5][6] "Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker." Molecular Pharmacology, 99(1), 49–59.

-

Biogen. (2018). "Vixotrigine (BIIB074) Mechanism of Action and Clinical Data." American Academy of Neurology Annual Meeting.

-

Zakrzewska, J. M., et al. (2017).[7][8] "Safety and efficacy of a Nav1.7 selective sodium channel blocker in patients with trigeminal neuralgia: a double-blind, placebo-controlled, randomised withdrawal phase 2a trial." The Lancet Neurology, 16(4), 291-300.

-

Sers, A., et al. (2020). "Electrophysiological assays for the characterization of state-dependent sodium channel blockers." Methods in Molecular Biology, 213-225.

Sources

- 1. researchgate.net [researchgate.net]

- 2. drughunter.com [drughunter.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker [ouci.dntb.gov.ua]

- 8. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]

Vixotrigine Hydrochloride: Mechanistic Framework and Clinical Application in Small Fiber Neuropathy

Topic: Vixotrigine Hydrochloride in Small Fiber Neuropathy Studies Content Type: Technical Whitepaper / Research Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vixotrigine (BIIB074, formerly CNV1014802) represents a pivot in the development of non-opioid analgesics. Originally conceptualized as a selective Nav1.7 inhibitor, rigorous characterization has redefined it as a broad-spectrum, voltage- and use-dependent voltage-gated sodium channel (Nav) blocker .[1][2] Its clinical utility in Small Fiber Neuropathy (SFN) relies not on subtype selectivity, but on functional selectivity—the ability to preferentially inhibit channels in high-frequency firing states (characteristic of injured nociceptors) while sparing low-frequency physiological conduction.

This guide analyzes the technical architecture of Vixotrigine’s development, focusing on the Phase 2 CONVEY study protocols, the rationale behind Enriched Enrollment Randomized Withdrawal (EERW) designs, and the interpretation of inverse dose-response data.

Molecular Pharmacology: The "State-Dependent" Paradigm[1]

Mechanism of Action

Unlike first-generation Nav1.7 inhibitors that failed due to lack of selectivity or poor bioavailability, Vixotrigine functions as a state-dependent blocker.[1][2] It binds to the IV-I fenestration of the pore domain, stabilizing the channel in its inactivated state .

-

Resting State (Tonic Block): Low affinity.[1] Vixotrigine has minimal effect on nerves firing at normal physiological rates (e.g., motor neurons, cardiac tissue).[1]

-

Inactivated State (Phasic Block): High affinity.[1] In neuropathic pain, injured C-fibers and A-delta fibers exhibit spontaneous, high-frequency ectopic firing.[1] This keeps sodium channels in open or inactivated states for longer durations, dramatically increasing Vixotrigine binding.[1]

Visualization: State-Dependent Inhibition

The following diagram illustrates the kinetic selectivity of Vixotrigine.

Figure 1: Kinetic model of Vixotrigine pharmacology. The drug preferentially binds to and stabilizes the inactivated conformation of Nav channels, effectively "trapping" hyperexcitable neurons in a refractory state.

Methodological Framework for SFN Studies

Designing a clinical trial for SFN is complicated by high placebo response rates and phenotypic heterogeneity.[1] The CONVEY study (NCT03339336) utilized an Enriched Enrollment Randomized Withdrawal (EERW) design to mitigate these variables.

The EERW Protocol Architecture

The EERW design is critical for subjective pain endpoints. It ensures that only patients who demonstrate a pharmacological response to the drug (and tolerate it) are randomized, thereby increasing statistical power.

Step-by-Step Protocol:

-

Screening & Washout:

-

Patients with confirmed SFN (idiopathic or diabetes-associated) are screened.[1][3][4][5][6][7]

-

Diagnostic Criteria: Diagnosis confirmed by skin biopsy (Intraepidermal Nerve Fiber Density - IENFD) or Quantitative Sudomotor Axon Reflex Test (QSART).[1]

-

Washout: All prior analgesic medications are tapered and washed out (5 half-lives minimum) to establish a clean baseline.[1]

-

-

Open-Label Run-In (The "Enrichment" Phase):

-

Randomization (Double-Blind Withdrawal):

Visualization: CONVEY Study Workflow

Figure 2: The Enriched Enrollment Randomized Withdrawal (EERW) workflow used in the CONVEY study. This design filters out non-responders prior to the double-blind phase.

Data Synthesis & Critical Analysis

The results of the CONVEY study presented a non-linear dose-response, a phenomenon often seen in CNS-active agents where higher doses may induce side effects (e.g., dizziness) that unblind patients or counteract analgesic benefits.

Efficacy Data Summary (Week 12)

| Endpoint | Vixotrigine 200 mg BID | Vixotrigine 350 mg BID | Placebo | Statistical Significance |

| Mean Change in ADP | -0.85 (vs Placebo) | -0.17 (vs Placebo) | Reference | p = 0.0501 (200 mg) |

| Worst Daily Pain | Significant Improvement | No Sig.[1][8] Diff | Reference | p = 0.046 (200 mg) |

| PGIC (Responders) | Numeric Improvement | Significant Increase | Reference | p = 0.058 (350 mg) |

| ≥30% Pain Reduction | 72.5% | 68.3% | 52.5% | Not Statistically Sig.[1][5][8] |

Interpreting the "Inverted U" Dose Response

The 200 mg dose met the primary endpoint, while the 350 mg dose did not.[9][10][12]

-

Hypothesis 1 (Tolerability): Although "well tolerated," the 350 mg group had higher rates of dizziness and vertigo. Subtle vestibular adverse events can distress patients, negatively impacting their subjective pain scoring (ADP).[1]

-

Hypothesis 2 (PGIC Discrepancy): Interestingly, the 350 mg group reported feeling "Much Improved" on the Global Impression of Change (PGIC) despite failing the daily pain score. This suggests the drug may have central anxiolytic or mood-altering effects at higher doses that patients perceive as beneficial, even if the specific nociceptive intensity (ADP) is not linearly reduced.

Technical Recommendations for Future Research

For researchers planning follow-up studies or similar Nav-blocker trials:

-

Stratification by Etiology: The CONVEY data suggested stronger efficacy in Diabetes-Associated SFN vs. Idiopathic SFN.[1][11] Future protocols should stratify randomization by etiology to prevent signal dilution.[1]

-

Endpoint Selection:

-

Primary: Average Daily Pain (ADP) remains the gold standard.

-

Secondary: Include NPSI (Neuropathic Pain Symptom Inventory) to distinguish between burning (C-fiber) and paroxysmal (A-delta) pain, as Vixotrigine may differentially block these fiber types.[1]

-

-

Dosing Strategy: The "more is better" approach failed. A dose-ranging study (e.g., 150, 200, 250 mg) is preferable to pushing Maximum Tolerated Dose (MTD).[1]

References

-

Biogen Inc. (2021).[1][6] Biogen Announces Positive Topline Results from Phase 2 CONVEY Study in Small Fiber Neuropathy. Business Wire. Available at: [Link][1]

-

ClinicalTrials.gov. (2021).[1] Efficacy and Safety Study of BIIB074 in Participants With Small Fiber Neuropathy (CONVEY). Identifier: NCT03339336.[1][3][6][11] Available at: [Link][1][8]

-

Hinckley, C. A., et al. (2021).[1][14] Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker. Molecular Pharmacology, 99(1), 49-59.[1] Available at: [Link][1]

-

Zakrzewska, J. M., et al. (2015).[1] Safety and efficacy of a Nav1.7-selective sodium channel blocker in patients with trigeminal neuralgia: a double-blind, placebo-controlled, randomised withdrawal phase 2a trial. The Lancet Neurology, 14(12), 1168-1180.[1] (Provides context on early BIIB074 development). Available at: [Link][1]

-

ResearchGate. (2023). Efficacy and safety of vixotrigine in idiopathic or diabetes-associated painful small fibre neuropathy (CONVEY). EClinicalMedicine. Available at: [Link]

Sources

- 1. Vixotrigine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Efficacy and safety of vixotrigine in idiopathic or diabetes-associated painful small fibre neuropathy (CONVEY): a phase 2 placebo-controlled enriched-enrolment randomised withdrawal study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neurologylive.com [neurologylive.com]

- 7. Biogen Announces Positive Topline Results from Phase 2 CONVEY Study in Small Fiber Neuropathy | Biogen [investors.biogen.com]

- 8. Efficacy and safety of vixotrigine in idiopathic or diabetes-associated painful small fibre neuropathy (CONVEY): a phase 2 placebo-controlled enriched-enrolment randomised withdrawal study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biogen Announces Positive Results From Phase 2 Study Of Vixotrigine In Small Fiber Neuropathy | Nasdaq [nasdaq.com]

- 10. Biogen reports positive Phase II data of non-opioid pain drug in SFN [clinicaltrialsarena.com]

- 11. Vixotrigine for Small Fiber Neuropathy Provides Positive Impression of Change for Patients - - Practical Neurology [practicalneurology.com]

- 12. biopharmadive.com [biopharmadive.com]

- 13. 802NP206 | Biogen TrialTransparency [biogentrialtransparency.com]

- 14. researchgate.net [researchgate.net]

Vixotrigine Hydrochloride: A Technical Primer on Early-Stage Efficacy for Neuropathic Pain

This in-depth technical guide provides a comprehensive overview of the early-stage research and development of Vixotrigine Hydrochloride (formerly known as BIIB074), a novel, non-opioid analgesic candidate. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neurology, pain management, and pharmacology. We will delve into the core mechanism of action, preclinical evidence of efficacy, and the foundational early-stage clinical data that underscore the therapeutic potential of Vixotrigine in treating chronic neuropathic pain conditions.

Introduction: Addressing the Unmet Need in Neuropathic Pain

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, represents a significant therapeutic challenge. Existing treatments are often characterized by limited efficacy, undesirable side effects, and the potential for dependency. This compound has emerged as a promising investigational agent designed to address this unmet need through a targeted mechanism of action.[1][2] This guide will synthesize the currently available preclinical and early clinical data to provide a robust understanding of its therapeutic rationale and developmental trajectory.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action of Vixotrigine is the blockade of voltage-gated sodium channels (Navs).[3][4] Unlike non-selective blockers, Vixotrigine exhibits a distinct profile of voltage- and use-dependence, preferentially binding to the inactivated state of these channels.[3] This "state-dependent" inhibition is a critical feature, as it confers selectivity for rapidly firing neurons, a hallmark of pathological pain signaling, while having less impact on nerves transmitting normal physiological signals.[3]

Systematic electrophysiological studies have characterized Vixotrigine as a broad-spectrum Nav blocker, potently inhibiting both peripheral and central nervous system Nav subtypes with use-dependent IC50 values in the low micromolar range.[5][6] Notably, its potency and state-dependent inhibition are more profound than that of established treatments like carbamazepine.[5][6] Vixotrigine rapidly inhibits Navs and prolongs the recovery from the fast-inactivated state, effectively dampening the hyperexcitability of sensory neurons implicated in chronic pain states.[5][6]

Figure 2: A representative workflow for preclinical evaluation.

Early-Stage Clinical Evidence: From Healthy Volunteers to Patient Populations

Following successful preclinical development, Vixotrigine has progressed through Phase I and Phase II clinical trials. [1][7]These studies have provided crucial information on its safety, tolerability, pharmacokinetics, and initial signals of efficacy in patient populations.

Phase I Studies in Healthy Volunteers

Phase I studies, including single and multiple ascending dose designs, have established a favorable safety and tolerability profile for Vixotrigine. [7][8]The compound is well-tolerated in humans at predicted pharmacologically active exposures. [1][7]Key pharmacokinetic parameters from these studies include rapid absorption, high oral bioavailability, and a half-life of approximately 9-13 hours, supporting twice-daily (BID) or three-times-daily (TID) dosing. [1][8]

Phase II Proof-of-Concept Studies

Phase II studies have evaluated the efficacy of Vixotrigine in specific neuropathic pain conditions, including trigeminal neuralgia and small fiber neuropathy (SFN). [1][9] Trigeminal Neuralgia: In a Phase IIa study, patients treated with Vixotrigine (up to 150 mg TID) showed a significant reduction in the average number of pain paroxysms compared to placebo. [10] Small Fiber Neuropathy (CONVEY Study): The Phase II CONVEY study (NCT03339336) was a placebo-controlled, double-blind, enriched enrollment, randomized withdrawal study in patients with idiopathic or diabetes-associated SFN. [11][12]

| Phase II CONVEY Study (NCT03339336) | Vixotrigine 200 mg BID | Vixotrigine 350 mg BID | Placebo | Reference |

|---|---|---|---|---|

| Primary Endpoint: Change in mean Average Daily Pain (ADP) score at Week 12 | Statistically significant reduction (p=0.0501) | Did not meet primary endpoint | - | [2][11][13] |

| Secondary Endpoint: Change in mean Worst Daily Pain score at Week 12 | Statistically significant improvement (p=0.0455) | Numeric advantage, not statistically significant | - | [2][13] |